4-((4-BROMOBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
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Overview
Description
4-((4-BROMOBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of 4-((4-BROMOBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE typically involves a multi-step reaction process. One common synthetic route includes the condensation of 4-bromobenzaldehyde with 4-amino-5-(2-furyl)-4H-1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve high-quality products.
Chemical Reactions Analysis
4-((4-BROMOBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used, and they can include various substituted triazole derivatives and other functionalized compounds .
Scientific Research Applications
4-((4-BROMOBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 4-((4-BROMOBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-((4-BROMOBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE can be compared with other similar compounds, such as:
N-(4-bromobenzylidene)-N-[2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amine: This compound shares similar structural features but differs in the presence of an imidazo[1,2-a]pyridine ring instead of a triazole ring.
4-Bromo-2-fluoro-N-[2-(2-furyl)ethyl]benzamide: This compound has a similar bromobenzylidene group but differs in the presence of a benzamide group instead of a triazole ring.
Properties
IUPAC Name |
4-[(E)-(4-bromophenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4OS/c14-10-5-3-9(4-6-10)8-15-18-12(16-17-13(18)20)11-2-1-7-19-11/h1-8H,(H,17,20)/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLHUNFDHGVZIQ-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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